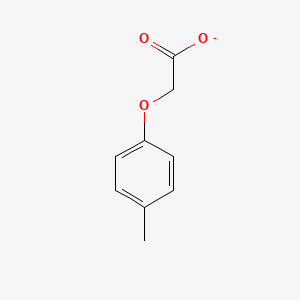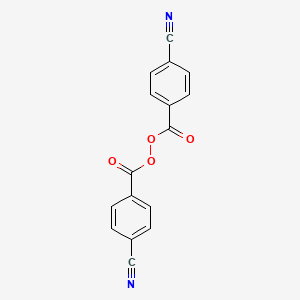![molecular formula C21H14 B14750297 7H-Benzo[de]naphthacene CAS No. 212-24-8](/img/structure/B14750297.png)
7H-Benzo[de]naphthacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benzo[de]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 It is known for its complex structure, consisting of fused benzene and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[de]naphthacene can be achieved through various methods. One efficient approach involves the rhodium-catalyzed [2 + 2 + 2] cycloaddition of alkynyl (8-alkynyl-1-naphthyl)silanes with internal alkynes . This method offers high chemoselectivity and can be optimized by employing specific ligands for rhodium, such as P(2-MeOC6H4)3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 7H-Benzo[de]naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic hydrocarbons.
Scientific Research Applications
7H-Benzo[de]naphthacene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studies have investigated its potential anticancer properties, leveraging its ability to intercalate with DNA and disrupt cellular processes.
Industry: It is used in the development of organic semiconductors and optoelectronic materials, owing to its excellent electronic properties.
Mechanism of Action
The mechanism by which 7H-Benzo[de]naphthacene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anticancer effects . Additionally, it can participate in electron transfer reactions, making it useful in electronic applications.
Comparison with Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings and is used in similar applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, known for its use in organic synthesis and materials science.
Uniqueness: 7H-Benzo[de]naphthacene is unique due to its extended conjugated system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a subject of fundamental research in aromaticity and reactivity.
Properties
CAS No. |
212-24-8 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-16-13-20-18(11-15(16)5-1)12-17-9-3-7-14-8-4-10-19(20)21(14)17/h1-11,13H,12H2 |
InChI Key |
FCFIESYAWMXCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C4=CC5=CC=CC=C5C=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


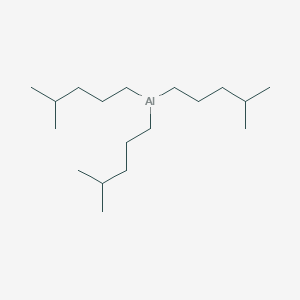
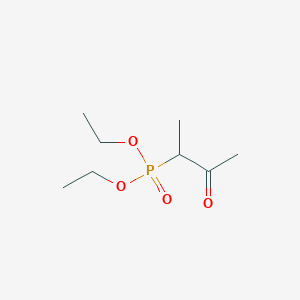
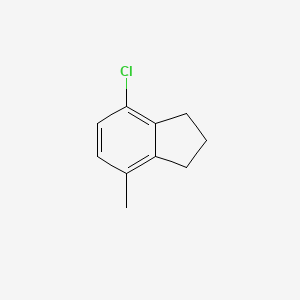
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
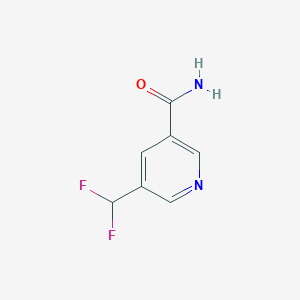

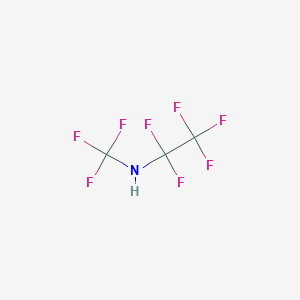
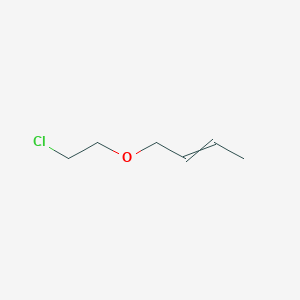
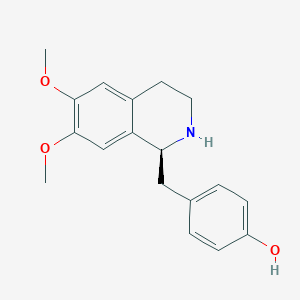


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
